4-Ethyl-3-octen

Boiling point differentiation Isomer identification Purification and distillation

4-Ethyl-3-octene (CAS 53966-51-1, IUPAC: 4-ethyloct-3-ene) is a branched C10 alkene with molecular formula C₁₀H₂₀ and molecular weight 140.27 g/mol. The compound features a trisubstituted carbon–carbon double bond at the Δ3 position and an ethyl branch at C4, placing it within the family of ethyl-substituted octene constitutional isomers that includes 4-ethyl-2-octene (CAS 53966-52-2, Δ2 isomer) and 4-ethyl-4-octene (CAS 89880-82-0, Δ4 isomer).

Molecular Formula C10H20
Molecular Weight 140.27 g/mol
CAS No. 53966-51-1
Cat. No. B13933981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-3-octen
CAS53966-51-1
Molecular FormulaC10H20
Molecular Weight140.27 g/mol
Structural Identifiers
SMILESCCCCC(=CCC)CC
InChIInChI=1S/C10H20/c1-4-7-9-10(6-3)8-5-2/h8H,4-7,9H2,1-3H3
InChIKeyNOBLDEYGTBPLMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-3-octene (CAS 53966-51-1): Physicochemical Identity and Procurement-Relevant Classification


4-Ethyl-3-octene (CAS 53966-51-1, IUPAC: 4-ethyloct-3-ene) is a branched C10 alkene with molecular formula C₁₀H₂₀ and molecular weight 140.27 g/mol [1]. The compound features a trisubstituted carbon–carbon double bond at the Δ3 position and an ethyl branch at C4, placing it within the family of ethyl-substituted octene constitutional isomers that includes 4-ethyl-2-octene (CAS 53966-52-2, Δ2 isomer) and 4-ethyl-4-octene (CAS 89880-82-0, Δ4 isomer) . It is a colorless liquid with an estimated boiling point of 168.2 °C, flash point of 34.7 °C, density of approximately 0.75 g/cm³, and vapor pressure of 2.17 mmHg at 25 °C . Its computed logP (octanol–water) is 5.09–5.57, and its estimated water solubility is 1.08 mg/L, consistent with a highly lipophilic hydrocarbon [2]. The compound has been identified as a volatile organic compound in food matrices (fish oil–enriched mayonnaise during storage) and in exhaled breath, where it serves as a diagnostic marker for pulmonary oxygen toxicity [3][4].

Why Generic Substitution of 4-Ethyl-3-octene with Other Octene Isomers Fails to Preserve Analytical and Functional Equivalence


The ethyl-substituted octene isomers—including the Δ2 (CAS 53966-52-2), Δ3 (CAS 53966-51-1), and Δ4 (CAS 89880-82-0) positional variants—are constitutional isomers sharing the identical molecular formula C₁₀H₂₀ and molecular weight but exhibiting measurably distinct physicochemical properties that preclude simple interchange . The position of the ethyl branch relative to the double bond alters the alkene substitution pattern (trisubstituted in the Δ3 isomer vs. disubstituted in unbranched octenes), which directly modulates boiling point, vapor pressure, flash point, and chromatographic retention behavior . Furthermore, the Δ3 isomer has been specifically selected—to the exclusion of other octene isomers—as one of only six volatile organic compounds in a patented diagnostic breath panel for pulmonary oxygen toxicity (U.S. Patent 10,261,071 B2), demonstrating that biological source specificity is not shared across the isomer family [1]. In food volatile profiling, the compound's characteristic Kovats retention index of 933 (DB-1701 column) provides a unique gas-chromatographic fingerprint that cannot be replicated by the Δ2 or Δ4 isomers, which have distinct retention indices [2]. Substituting a different octene isomer would therefore yield incorrect analytical identification, altered volatility and safety profiles, and loss of diagnostic specificity.

Quantitative Differentiation Evidence for 4-Ethyl-3-octene: Comparator-Based Physicochemical, Analytical, and Application Data


Boiling Point Distinction: 4-Ethyl-3-octene vs. 4-Ethyl-2-octene vs. Unbranched 3-Octene

4-Ethyl-3-octene exhibits a boiling point of 168.2 °C at 760 mmHg, which is approximately 4.3 °C higher than its closest constitutional isomer 4-ethyl-2-octene (163.9 °C) and approximately 46–48 °C higher than the unbranched parent 3-octene (120–122 °C) . This boiling point elevation arises from the greater Van der Waals surface area and the trisubstituted nature of the Δ3 double bond, which enhances intermolecular dispersion forces relative to the Δ2 isomer. The 4.3 °C differential between the Δ3 and Δ2 isomers is sufficient for separation by fractional distillation under controlled conditions, making boiling point a practical metric for isomer identity verification during procurement and quality control [1].

Boiling point differentiation Isomer identification Purification and distillation

Vapor Pressure and Flash Point Safety Differentiation: 4-Ethyl-3-octene vs. Unbranched 3-Octene

4-Ethyl-3-octene has an estimated vapor pressure of 2.17 mmHg at 25 °C and a flash point of 34.7 °C . In contrast, the unbranched analog 3-octene (C₈H₁₆) has a substantially higher vapor pressure of approximately 17.9 mmHg at 25 °C and a lower flash point of approximately 15 °C [1]. The ethyl substitution on the octene backbone reduces vapor pressure by approximately 8.2-fold, directly attributable to the increase in molecular weight (140.27 vs. 112.21 g/mol) and enhanced intermolecular dispersion interactions. The flash point of 34.7 °C for the target compound classifies it above the threshold for highly flammable liquids (typically flash point <23 °C), whereas unbranched 3-octene falls below this boundary, requiring different storage and transport classifications .

Vapor pressure Flash point safety Handling and storage classification

GC-MS Kovats Retention Index Fingerprint: 4-Ethyl-3-octene RI = 933 on DB-1701 as a Food Volatile Marker

4-Ethyl-3-octene has a experimentally determined Kovats retention index (RI) of 933 on a DB-1701 capillary column (J&W Scientific), as reported in the 2000 study by Hartvigsen et al. characterizing volatiles from fish oil–enriched mayonnaise during storage [1]. This RI value places the compound within a specific retention window that is distinct from unbranched octenes (e.g., 3-octene RI ≈ 807 on HP-5 [2]) and from other C10 alkene isomers, enabling unambiguous GC-MS identification in complex food matrices. The DB-1701 column (14% cyanopropylphenyl / 86% dimethylpolysiloxane) provides intermediate polarity separation; the RI of 933 reflects the compound's specific polarity–volatility balance conferred by the trisubstituted double bond and ethyl branch [3]. The identification was confirmed by mass spectral matching against the NIST library, and the compound was one of 148 volatiles characterized and monitored over storage time, establishing it as a lipid oxidation–derived volatile marker in polyunsaturated oil–containing emulsions [4].

Kovats retention index GC-MS identification Food volatile analysis Lipid oxidation marker

Diagnostic Biomarker Specificity: 4-Ethyl-3-octene Selected Among Only Six VOCs for Pulmonary Oxygen Toxicity Breath Analysis (U.S. Patent 10,261,071 B2)

In U.S. Patent 10,261,071 B2 (granted 2019), 4-ethyl-3-octene was identified and selected as one of only six volatile organic compounds (VOCs) constituting a diagnostic breath panel for predicting the onset of pulmonary oxygen toxicity (PO₂T), defined by a PaO₂/FiO₂ ratio <350 mmHg [1]. The compound was detected and quantified in exhaled breath of swine models exposed to >95% FiO₂ using comprehensive two-dimensional gas chromatography–mass spectrometry (GC×GC-MS). Key analytical parameters include: first-dimension retention time (RT1) = 578.11 s, second-dimension retention time (RT2) = 1.5 s, quantitation ion m/z = 69, algorithm weight = 1.27, sign = −1 (indicating abundance increase with oxygen toxicity onset), and cutoff value = 0.031 [2]. The six-VOC panel achieved a receiver operating characteristic area under the curve (ROC AUC) of 0.78 for predicting PO₂T. Critically, other octene isomers (including 1-octene, 2-octene, 3-octene, and 4-ethyl-2-octene) were not among the 18 candidate VOCs that exceeded the initial ROC AUC cutoff of 0.6 and were not included in the final weighted digital analysis selection, demonstrating that 4-ethyl-3-octene possesses unique metabolic or oxidative origin specificity not shared by its constitutional isomers [3].

Breath biomarker Pulmonary oxygen toxicity VOC diagnostic panel GC×GC-MS

Flash Point Differentiation Between Positional Isomers: 4-Ethyl-3-octene (34.7 °C) vs. 4-Ethyl-2-octene (42.8 °C)

4-Ethyl-3-octene has a closed-cup flash point of 34.7 °C, which is 8.1 °C lower than that of its positional isomer 4-ethyl-2-octene (flash point 42.8 °C) . Both isomers share identical molecular formula (C₁₀H₂₀) and nearly identical molecular weight, yet the position of the double bond relative to the ethyl branch produces a measurable difference in vapor-phase flammability. The lower flash point of the Δ3 isomer places it in a more stringent flammability category under many regulatory frameworks (e.g., GHS Category 3: flash point ≥23 °C and ≤60 °C vs. Category 4 consideration above 37.8 °C in some jurisdictions) . This 8.1 °C differential provides an additional orthogonal QC parameter: flash point measurement can serve as a rapid screening tool to distinguish the Δ3 isomer from the Δ2 isomer upon receipt, complementing chromatographic and spectroscopic identity tests .

Flash point isomer differentiation Transport safety classification Isomer identity QC

Trisubstituted Alkene Structure as a Pedagogical and Reactivity Model: 4-Ethyl-3-octene in Oxidative Cleavage Teaching

4-Ethyl-3-octene is specifically employed as a teaching substrate in organic chemistry laboratory exercises on oxidative cleavage, as documented across multiple educational platforms [1]. The compound is presented alongside simpler alkenes (e.g., 3-methyl-1-hexene, 2,3-dimethyl-1-butene) to illustrate regiochemical outcomes of KMnO₄ (hot, acidic) vs. O₃ oxidative cleavage on a trisubstituted alkene [2]. In the KMnO₄-mediated cleavage, the trisubstituted double bond of 4-ethyl-3-octene yields a carboxylic acid product from the more substituted carbon and a ketone from the less substituted carbon. Under ozonolysis (O₃ followed by reductive workup), the same substrate produces an aldehyde and a ketone [3]. This pedagogical application exploits the compound's structural feature—a trisubstituted double bond with distinct alkyl substituents—that is absent in unbranched octenes (disubstituted) or symmetrically substituted analogs. The compound thus serves as a structurally informative model substrate for teaching regiochemical principles that cannot be demonstrated with simpler, symmetrical, or unbranched alkenes [4].

Trisubstituted alkene Oxidative cleavage Chemistry education Structure–reactivity model

Procurement-Driven Application Scenarios for 4-Ethyl-3-octene: Where Isomer Identity Determines Research and Industrial Utility


Breath-Based Diagnostic Method Development for Pulmonary Oxygen Toxicity (PO₂T)

Clinical and military research laboratories developing non-invasive breath tests for early detection of pulmonary oxygen toxicity require 4-ethyl-3-octene as a certified reference standard. The compound is one of only six VOCs in the patented diagnostic panel (U.S. Patent 10,261,071 B2) with defined GC×GC-MS parameters: RT1 = 578.11 s, RT2 = 1.5 s, and quantitation ion m/z = 69 [1]. Method validation, calibration curve construction, and inter-laboratory reproducibility testing all depend on sourcing the correct Δ3 isomer, as no other octene isomer is included in the panel. Procurement of the incorrect isomer (e.g., 4-ethyl-2-octene or unbranched 3-octene) would invalidate the diagnostic algorithm and compromise regulatory filings. Institutions pursuing Clinical Laboratory Improvement Amendments (CLIA) validation or FDA 510(k) clearance for breath-based PO₂T diagnostics should specify CAS 53966-51-1 and request a certificate of analysis confirming isomer identity by GC-MS retention index matching (RI = 933 on DB-1701) [2].

Lipid Oxidation Volatile Marker Analysis in Polyunsaturated Oil–Containing Food Emulsions

Food chemistry laboratories studying oxidative stability of omega-3–enriched emulsions (mayonnaise, dressings, infant formula) need 4-ethyl-3-octene as an authentic reference standard for volatile profiling. The compound was identified among 148 volatiles in fish oil–enriched mayonnaise and its concentration was correlated with storage time and lipid oxidation parameters in the landmark Hartvigsen et al. (2000) study [3]. Its Kovats retention index of 933 on DB-1701 provides a system-independent identifier for GC-MS peak assignment. Researchers quantifying this specific volatile as a lipid oxidation marker should procure the compound at ≥95% purity (as verified by GC-FID or HPLC) to ensure reliable calibration. The compound's estimated logP of 5.09–5.57 and low water solubility (1.08 mg/L) also make it suitable as a lipophilic internal standard in headspace-SPME-GC-MS methods targeting hydrocarbon volatiles in high-fat food matrices [4].

Organic Chemistry Education: Oxidative Cleavage Laboratory Exercises

University chemistry departments conducting upper-level organic chemistry laboratory courses on alkene oxidative cleavage utilize 4-ethyl-3-octene as a trisubstituted alkene substrate. The compound's structure—featuring a trisubstituted double bond with an ethyl branch—generates distinct carbonyl product distributions under KMnO₄ (carboxylic acid + ketone) vs. O₃ (aldehyde + ketone) conditions, illustrating regiochemical principles that simpler disubstituted alkenes cannot demonstrate [5]. Procurement for educational use should specify small-quantity packaging (typically 10–100 mg or 1–5 g), purity ≥95%, and documentation including a structure confirmation report (¹H NMR, ¹³C NMR, or GC-MS). The compound's classification as a research chemical (not a controlled substance) facilitates academic procurement, though its flash point of 34.7 °C requires flammable-liquid storage protocols .

Isomer-Specific Physicochemical Reference for Alkene Structure–Property Relationship Studies

Physical chemistry and chemical engineering groups investigating quantitative structure–property relationships (QSPR) in branched alkenes use 4-ethyl-3-octene as a model compound representing a C10 trisubstituted alkene. Its measured and estimated properties—boiling point 168.2 °C, density 0.75 g/cm³, flash point 34.7 °C, vapor pressure 2.17 mmHg at 25 °C, and refractive index 1.429—can be compared head-to-head with the Δ2 isomer (4-ethyl-2-octene: bp 163.9 °C, density 0.747 g/cm³, flash point 42.8 °C) and the Δ4 isomer (4-ethyl-4-octene: available properties limited) to parameterize computational models of alkene thermophysical behavior . The ~4.3 °C boiling point differential between Δ3 and Δ2 isomers provides a directly measurable experimental validation point for molecular simulation force-field predictions. Researchers should source both isomers from the same supplier when possible to minimize batch-to-batch variability and ensure consistent purity specifications for comparative measurements.

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